1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine
Overview
Description
“1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares some structural similarities with other compounds, such as 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine, which is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . For instance, the synthesis of the intermediate, 1-benzyl-3,5-bis ((E)-3,4-dimethoxybenzylidene)piperidin-4-one, was carried out by reacting 1-benzylpiperidin-4-one with 3,4-dimethoxybenzaldehyde through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques such as MS, IR, and HNMR Spectrum . The InChI code provides a standard way to encode the molecular structure using a textual string .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve Suzuki–Miyaura (SM) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of a similar compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-, is 369.5 . It is practically insoluble or insoluble, but soluble in ethanol .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-25-21-9-8-18(16-22(21)26-2)10-13-23-20-11-14-24(15-12-20)17-19-6-4-3-5-7-19/h3-9,16,20,23H,10-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZOQVPRJPFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCN(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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